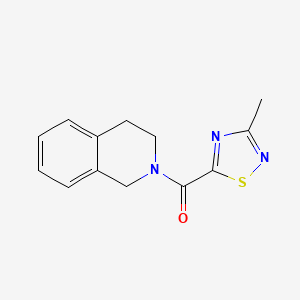

(3,4-dihydroisoquinolin-2(1H)-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone

Description

Properties

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-1,2,4-thiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-9-14-12(18-15-9)13(17)16-7-6-10-4-2-3-5-11(10)8-16/h2-5H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXNFCVYOCVFHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is a member of the isoquinoline and thiadiazole families, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

This indicates a complex arrangement that contributes to its biological interactions.

Antifungal Activity

Research has indicated that derivatives of 3,4-dihydroisoquinolin-2(1H)-yl compounds exhibit significant antifungal properties. A study demonstrated that several compounds showed activity against various phytopathogenic fungi at concentrations as low as 50 μg/mL. Notably, mono-halogenated derivatives exhibited superior antifungal activity compared to traditional quinone-based antifungals. The structure-activity relationship (SAR) suggested that electron-withdrawing groups enhance antifungal efficacy, while electron-donating groups diminish it .

Antitumor Properties

The incorporation of thiadiazole moieties into isoquinoline frameworks has been linked to antitumor activity. Thiadiazoles are known for their ability to inhibit cellular proliferation in various cancer cell lines. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways .

Neuropharmacological Effects

Dihydroisoquinoline derivatives have been explored for neuropharmacological applications. Specifically, they have shown potential as allosteric modulators for dopamine receptors, which are crucial in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. The compound has been identified as a positive allosteric modulator for the D1 dopamine receptor subtype, suggesting its utility in enhancing dopaminergic signaling without direct agonist activity .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in fungal cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : As an allosteric modulator, it alters receptor conformation and enhances neurotransmitter binding.

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) production in target cells, leading to apoptosis.

Case Studies

Several studies highlight the efficacy of similar compounds:

- Antifungal Efficacy : A study involving 24 different isoquinoline derivatives demonstrated broad-spectrum antifungal activity against seven phytopathogenic fungi. The most active compound achieved an EC₅₀ value between 8.88 and 19.88 µg/mL .

- Cancer Cell Line Studies : Compounds with similar structures were tested against various cancer cell lines (e.g., HeLa and MCF-7), showing significant inhibition of cell growth and induction of apoptosis through ROS-mediated pathways .

Scientific Research Applications

General Synthetic Route

- Formation of Isoquinoline : Starting materials such as 2-bromoanilines undergo cyclization in the presence of appropriate catalysts.

- Thiadiazole Synthesis : 3-Methyl-1,2,4-thiadiazol-5-yl derivatives can be synthesized via hydrazine derivatives reacting with carbon disulfide.

- Coupling Reaction : The final compound is formed through a coupling reaction between the isoquinoline derivative and the thiadiazole.

Anticancer Potential

Recent studies have indicated that compounds similar to (3,4-dihydroisoquinolin-2(1H)-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone exhibit promising anticancer properties. For instance, derivatives of isoquinoline have shown activity against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating effective cytotoxicity in low micromolar ranges .

Neuropharmacological Effects

The compound has been investigated for its potential role in treating neurodegenerative diseases such as Parkinson's disease. Research has suggested that derivatives can act as positive allosteric modulators for dopamine receptors, enhancing dopaminergic signaling without direct agonist activity . This characteristic could provide therapeutic benefits while minimizing side effects associated with traditional dopaminergic drugs.

Case Study 1: Anticancer Activity

A series of isoquinoline derivatives were synthesized and tested for their anticancer activity against HCT-116 and MCF-7 cell lines. The results demonstrated that certain compounds exhibited IC50 values as low as 1.9 μg/mL, indicating strong potential for further development into anticancer agents .

Case Study 2: Neuroprotective Effects

In a study focusing on neuroprotective properties, a derivative of the compound was shown to significantly reduce neuronal cell death in models of oxidative stress. This suggests that compounds with similar structures could be explored for their ability to protect against neurodegeneration .

Applications Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Key Comparative Insights

Heterocyclic Core Modulations

- Thiadiazole vs. Thiadiazoles generally exhibit greater metabolic stability due to sulfur’s electron-withdrawing effects .

- Methyl Substitution : The 3-methyl group on the thiadiazole in the target compound and Fezolinetant improves lipophilicity, favoring blood-brain barrier penetration compared to unsubstituted analogs .

Pharmacological Activity

- Antitumor Potential: Thiadiazole-triazole hybrids (e.g., compound 9b in ) show potent activity against hepatocellular carcinoma (IC₅₀ = 2.94 µM), suggesting the target compound’s thiadiazole moiety may confer similar efficacy .

- CD44 antagonists like Can125 demonstrate the dihydroisoquinoline group’s utility in protein binding, with structural tweaks (e.g., propenamide linker) modulating affinity .

Physicochemical Properties

- Solubility : The hydrochloride salt in ’s oxadiazole derivative enhances solubility (~294.7 g/mol), whereas the target compound’s neutral form may require formulation aids for bioavailability.

- Molecular Weight : The target compound (259.3 g/mol) falls within the ideal range for oral drugs (<500 g/mol), unlike bulkier analogs like Fezolinetant (358.4 g/mol), which may face absorption challenges .

Structure-Activity Relationship (SAR) Considerations

- Methanone Linker: The rigid methanone bridge between dihydroisoquinoline and thiadiazole optimizes spatial orientation for target engagement, as seen in CD44 antagonists .

- Heterocycle Choice : Thiadiazoles favor enzymatic inhibition (e.g., kinase targets), while oxadiazoles are more common in CNS-targeted drugs due to balanced polarity .

- Substituent Effects : Methyl groups on heterocycles reduce oxidative metabolism, extending half-life compared to halogenated or hydroxylated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.